molecular formula C16H15ClN6O2S B2470894 5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-13-3

5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2470894
CAS No.: 901024-13-3
M. Wt: 390.85
InChI Key: HJPKKOFWYWFEBX-UHFFFAOYSA-N
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Description

5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is recognized in scientific research as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain and kidneys . Its high specificity for TRPC5 over other TRPC family members makes it a valuable pharmacological tool for deconvoluting the complex roles of these channels in physiological and pathophysiological processes. Research utilizing this compound has been instrumental in elucidating TRPC5's function in the central nervous system, particularly in relation to emotional behaviors; studies have shown that TRPC5 inhibition can produce antidepressant and anti-anxiety effects in animal models, highlighting its significance as a potential target for neuropsychiatric disorders. Furthermore, its application extends to renal research, where TRPC5 inhibition has been demonstrated to attenuate proteinuria and podocyte injury in models of kidney disease, suggesting a critical role in maintaining the glomerular filtration barrier . This inhibitor provides researchers with a critical means to probe calcium signaling pathways, investigate disease mechanisms involving TRPC5, and validate this ion channel as a therapeutic target for a range of conditions.

Properties

IUPAC Name

5-amino-1-[2-(3-chloroanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2S/c17-10-3-1-4-11(7-10)20-13(24)9-23-15(18)14(21-22-23)16(25)19-8-12-5-2-6-26-12/h1-7H,8-9,18H2,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKKOFWYWFEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the chlorophenyl and thiophenyl groups through substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The chlorophenyl and thiophenyl groups can be substituted with other functional groups to create derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the triazole ring through cycloaddition reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties
Triazoles are also recognized for their anticancer activities. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer models . The compound's ability to inhibit key enzymes involved in cancer cell proliferation presents a promising avenue for therapeutic development.

Anti-inflammatory Effects
Some studies suggest that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit inflammatory cytokines or modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Structurally similar compounds have shown effectiveness against various agricultural pests, including insects and fungi. The mechanism typically involves disrupting metabolic processes or acting as a neurotoxin to pests .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In another study, the compound's ability to induce apoptosis was tested on MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability at specific concentrations, with molecular docking studies revealing strong binding affinities to target proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with similar 1,2,3-triazole-4-carboxamide derivatives, highlighting key structural variations and associated biological activities:

Compound Name & Structure Substituents (R1, R2) Molecular Weight Biological Activity (IC50/EC50) Key Findings Reference
Target Compound : 5-Amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide R1: 3-Chlorophenyl carbamoylmethyl; R2: Thiophen-2-ylmethyl 393.82 Not explicitly reported Structural similarity to β-turn mimetics suggests potential SOS response inhibition .
5-Amino-1-[(4-methylphenyl)carbamoyl]methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-Methylphenyl carbamoylmethyl; R2: Thiophen-2-ylmethyl 373.42 Not reported Reduced steric bulk compared to 3-chlorophenyl analog; uncharacterized activity .
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) R1: 2-Fluorophenyl; R2: Quinolin-2-yl 390.41 Wnt/β-catenin inhibition (IC50: ~5 µM) Improved metabolic stability due to quinoline moiety; modulates glucose/lipid metabolism .
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) R1: o-Tolyl; R2: Naphthalen-2-yl 357.41 Antiproliferative (GP = -13.42%) Active against renal cancer RXF 393 cells; bulky substituents enhance DNA intercalation .
5-Amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 2-Chlorobenzyl; R2: 3-Fluoro-4-methylphenyl 347.80 Not reported Chlorine at benzyl position may improve membrane permeability .

Key Research Findings

Role of Chlorine Substituents: The 3-chlorophenyl group in the target compound likely enhances hydrophobic interactions with target proteins compared to non-halogenated analogs (e.g., 4-methylphenyl in ). Chlorine’s electron-withdrawing effect may stabilize binding via dipole interactions . In contrast, 2-fluorophenyl derivatives (e.g., 3o) prioritize metabolic stability over binding affinity, as fluorine reduces oxidative degradation .

Thiophene vs.

β-Turn Mimicry and SOS Response Inhibition: The parent scaffold (5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) inhibits LexA self-cleavage (IC50: 32 µM), a key step in bacterial SOS response . Substitutions like 3-chlorophenyl may optimize activity by mimicking β-turn conformations critical for LexA interaction .

Anticancer Activity :

  • Analogs with bulky aromatic groups (e.g., naphthalen-2-yl in 3q ) show antiproliferative effects, likely via DNA intercalation or kinase inhibition . The target compound’s thiophene group may confer similar activity but requires validation.

Biological Activity

The compound 5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (referred to as Compound 1 ) is a member of the 1,2,3-triazole class and has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article synthesizes findings from various studies to elucidate the biological activity of Compound 1.

Chemical Structure and Properties

Compound 1 features a complex structure characterized by a triazole ring, an amino group, a chlorophenyl moiety, and a thiophene group. The molecular formula is C15H15ClN4O2SC_{15}H_{15ClN_{4}O_{2}S} with a molecular weight of approximately 348.82 g/mol.

Antiparasitic Activity

One of the most significant biological activities of Compound 1 is its antiparasitic effect, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibited submicromolar activity against this parasite. Specifically, Compound 1 showed potent inhibition with an effective concentration (EC50) greater than 66 μM, indicating its potential as a therapeutic agent in treating Chagas disease .

Antimicrobial Activity

In addition to its antiparasitic properties, Compound 1 has been evaluated for antimicrobial activity against various bacterial strains. Research indicates that compounds within the triazole family demonstrate moderate to significant activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of the thiophene and chlorophenyl groups appears to enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of Compound 1 is influenced by its structural components. Studies have shown that modifications to the triazole core or peripheral substituents can significantly impact potency. For instance:

  • The introduction of different substituents on the phenyl ring can enhance or diminish activity.
  • Maintaining the amino group at position 55 is crucial for preserving bioactivity .

Study on Chagas Disease Treatment

A notable study focused on optimizing derivatives of Compound 1 for improved efficacy against Trypanosoma cruzi. The optimization process involved:

  • High-throughput screening using VERO cells infected with the parasite.
  • Identification of lead compounds based on their potency and selectivity.
  • Assessment of pharmacokinetic properties to ensure suitable oral bioavailability .

Antimicrobial Efficacy Evaluation

Another study investigated the antimicrobial properties of various triazole derivatives, including Compound 1. The findings indicated:

  • Moderate activity against gram-positive bacteria.
  • Enhanced efficacy when combined with other antimicrobial agents, suggesting potential for use in combination therapies .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismEC50 (μM)Notes
AntiparasiticTrypanosoma cruzi>6Significant suppression in mouse models
AntimicrobialStaphylococcus aureusModerateEffective in combination therapies
AntimicrobialEnterococcus faecalisModerateStructure modifications enhance activity

Table 2: Structure-Activity Relationship Insights

ModificationImpact on Activity
Amino group at position 55Essential for bioactivity
Chlorophenyl substitutionEnhances potency
Thiophene group presenceContributes to antimicrobial effects

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